1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound "1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure with a ketone group at the fifth position and a carboxylic acid group at the third position. The presence of the 4-aminophenyl group suggests potential for interactions with various chemical reagents and possible applications in the synthesis of pharmaceuticals or as a building block in organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of core structures. For example, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine to yield a good product yield of 69% . This suggests that similar methods could potentially be applied to synthesize the compound , by adapting the core structure and functional groups involved.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using crystallographic methods and computational chemistry. For instance, the molecular structure of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, was determined to crystallize in the monoclinic crystal system with specific crystallographic parameters . Ab initio and DFT calculations can provide insights into the total energy, molecular energies, atomic charge distributions, bond lengths, bond angles, and torsional angles, which are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related studies. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine under different conditions leads to the formation of different products, indicating that the reaction conditions can significantly influence the outcome . This knowledge can be applied to the synthesis and reactions of "this compound" to achieve desired modifications or to synthesize target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from studies on similar compounds. For instance, the co-crystallization of substituted salicylic acids with 4-aminopyridine results in diverse solid forms, indicating that the compound may also form various crystalline adducts with different synthons and hydrogen-bonding interactions . These interactions are critical for the solubility, stability, and overall physical properties of the compound, which are important for its practical applications.
Scientific Research Applications
Anticancer and Antimicrobial Activities
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential in treating cancer and microbial infections. Compounds derived from this acid showed potent anticancer activity against A549 cells. Additionally, certain derivatives demonstrated significant antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid (Kairytė et al., 2022).
Antioxidant Properties
Derivatives of this compound, specifically those with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, have shown promising antioxidant properties. These compounds were more effective than ascorbic acid in certain assays, highlighting their potential as potent antioxidants (Tumosienė et al., 2019).
Nootropic Activity
Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines, which are related to this compound, has identified compounds with potential nootropic (cognitive-enhancing) activity. These compounds are being explored for their ability to improve cognitive functions (Valenta et al., 1994).
Antibacterial Activity
Novel series of pyrrolidinone derivatives, derived from this compound, have been synthesized and tested for antibacterial activity. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as antibacterial agents (Žirgulevičiūtė et al., 2015).
Spectroscopic and Quantum Mechanical Study
The spectroscopic properties of derivatives of this compound have been extensively studied, providing insights into their structural and electronic characteristics. This research aids in the understanding of their chemical behavior and potential applications in various fields (Devi et al., 2020).
Synthesis of Polysubstituted Pyrrolidinones
The synthesis of polysubstituted pyrrolidinones, which include this compound derivatives, has led to the creation of compounds with multiple biologically active groups. These compounds are being studied for their potential biological activities, including therapeutic applications (Burdzhiev & Stanoeva, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSAYPXWBFJXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587942 | |
Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346637-44-3 | |
Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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